Amlodipine Impurity E
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Overview
Description
. This impurity is significant in pharmaceutical research and quality control to ensure the purity and safety of amlodipine formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine Impurity E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the intermediate 2-chloro-α,β-unsaturated ester. This intermediate undergoes further reactions with diethylamine and formaldehyde to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to minimize the formation of impurities and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Amlodipine Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Amlodipine Impurity E has several applications in scientific research:
Mechanism of Action
its structural similarity to amlodipine suggests that it may interact with calcium channels, potentially affecting calcium ion influx in vascular smooth muscle and myocardial cells . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Amlodipine EP Impurity A: C28H27ClN2O7
Amlodipine EP Impurity B: C29H32ClN3O7
Amlodipine EP Impurity C: C22H30ClN3O6
Amlodipine EP Impurity D: C20H23ClN2O5
Comparison: Amlodipine Impurity E is unique due to its specific structural configuration and the presence of the 2-chlorophenyl group, which distinguishes it from other impurities. This structural uniqueness can influence its chemical reactivity and interactions with biological systems, making it an important compound for detailed study and analysis .
Properties
Molecular Formula |
C48H52Cl2N4O12 |
---|---|
Molecular Weight |
947.8 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56) |
InChI Key |
FYMYJBQRGDPKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC |
Origin of Product |
United States |
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